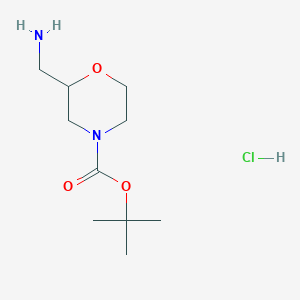

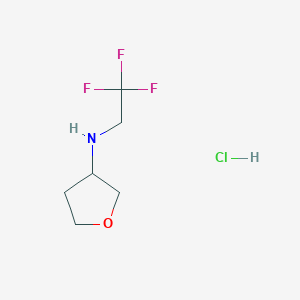

N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

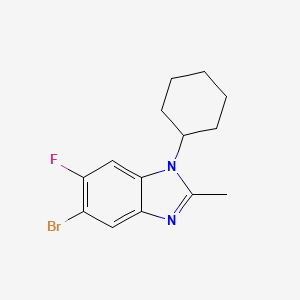

“N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1384427-96-6 . It has a molecular weight of 205.61 and its molecular formula is C6H11ClF3NO . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride” is 1S/C6H10F3NO.ClH/c7-6(8,9)4-10-5-1-2-11-3-5;/h5,10H,1-4H2;1H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

“N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride” is a powder that is stored at room temperature . Unfortunately, the boiling point is not specified .Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of 2,2,2-Trifluoroethyl Onium Salts : N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride is used in synthesizing various trifluoroethyl onium triflates, demonstrating applications in organic synthesis and functional group transformations (Umemoto & Gotoh, 1991).

Amide Synthesis : This compound is instrumental in the direct synthesis of amides from carboxylic acids and amines, showing its utility in the preparation of bioactive molecules (Lanigan, Starkov, & Sheppard, 2013).

Asymmetric Cycloaddition : It's used in asymmetric [3 + 2] cycloaddition to create structurally diverse spirocyclic oxindoles, which are important in medicinal chemistry (You et al., 2018).

Antibacterial Compound Synthesis : The compound has been used in the design and synthesis of new antibacterial agents, highlighting its potential in drug discovery (Reddy & Prasad, 2021).

Catalysis and Organic Reactions

Hydroamination Catalysis : It is utilized in trifluoromethanesulfonic acid-catalyzed hydroamination reactions, aiding in the synthesis of α-tertiary amine derivatives, a key transformation in organic chemistry (Fei et al., 2015).

Ring-Opening Carbonylation : This chemical plays a role in the ring-opening carbonylation of cyclic ethers, showing its versatility in organic transformations (Tsuji et al., 1989).

N-Trifluoroethylation : In iron porphyrin-catalyzed reactions, it serves as a fluorine source for N-trifluoroethylation of anilines, a valuable reaction in the development of fluorine-containing pharmaceuticals (Ren et al., 2021).

Imines Formation : It's used in the formation of a variety of imines, demonstrating its significance in the synthesis of nitrogen-containing compounds (Reeves et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

Direcciones Futuras

“N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride” is used in scientific research and offers potential applications in various fields due to its unique properties and versatility. The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds .

Propiedades

IUPAC Name |

N-(2,2,2-trifluoroethyl)oxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)4-10-5-1-2-11-3-5;/h5,10H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHIXUNRQKVMFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2,2-trifluoroethyl)oxolan-3-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)

![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)